molecular formula C8H8N2O7S B14412194 5-Acetamido-2-hydroxy-3-nitrobenzenesulphonic acid CAS No. 85237-60-1

5-Acetamido-2-hydroxy-3-nitrobenzenesulphonic acid

Cat. No.: B14412194
CAS No.: 85237-60-1
M. Wt: 276.23 g/mol
InChI Key: GLJSOFXMPBZIEI-UHFFFAOYSA-N
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Description

5-Acetamido-2-hydroxy-3-nitrobenzenesulphonic acid: is an organic compound with the molecular formula C₈H₈N₂O₇S. It is a derivative of benzenesulphonic acid, featuring functional groups such as acetamido, hydroxy, and nitro groups. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamido-2-hydroxy-3-nitrobenzenesulphonic acid typically involves the nitration of 5-acetamido-2-hydroxybenzenesulphonic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: 5-Acetamido-2-hydroxy-3-aminobenzenesulphonic acid.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: 5-Acetamido-2-hydroxy-3-nitrobenzenesulphonic acid is used as an intermediate in the synthesis of various organic compounds. Its functional groups make it a versatile building block for creating more complex molecules.

Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It is also used in the development of diagnostic reagents and pharmaceuticals.

Industry: The compound finds applications in the dye and pigment industry due to its ability to form stable, colored complexes. It is also used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 5-Acetamido-2-hydroxy-3-nitrobenzenesulphonic acid involves its interaction with specific molecular targets, depending on its application. For instance, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their metabolic pathways. The presence of the nitro group can lead to the generation of reactive oxygen species, which can damage cellular components of the target organisms.

Comparison with Similar Compounds

    5-Acetamido-2-hydroxybenzenesulphonic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Acetamido-2-hydroxy-3-aminobenzenesulphonic acid: The reduced form of the nitro compound, with different chemical and biological properties.

Uniqueness: 5-Acetamido-2-hydroxy-3-nitrobenzenesulphonic acid is unique due to the presence of both nitro and acetamido groups, which confer distinct reactivity and functionality. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various scientific and industrial fields.

Properties

CAS No.

85237-60-1

Molecular Formula

C8H8N2O7S

Molecular Weight

276.23 g/mol

IUPAC Name

5-acetamido-2-hydroxy-3-nitrobenzenesulfonic acid

InChI

InChI=1S/C8H8N2O7S/c1-4(11)9-5-2-6(10(13)14)8(12)7(3-5)18(15,16)17/h2-3,12H,1H3,(H,9,11)(H,15,16,17)

InChI Key

GLJSOFXMPBZIEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1)S(=O)(=O)O)O)[N+](=O)[O-]

Origin of Product

United States

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